![molecular formula C51H86N2O2 B14431300 N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide CAS No. 76750-16-8](/img/structure/B14431300.png)
N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide: is a synthetic organic compound characterized by its unique structure, which includes two nonadecanamide groups connected by a methylene bridge to a central phenylene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide typically involves the reaction of 4,4’-methylenedianiline with nonadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the methylenedianiline and the acyl chloride groups of the nonadecanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide can undergo oxidation reactions, particularly at the methylene bridge and the phenylene ring.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the electrophile used, such as halogenated or nitrated derivatives.
科学研究应用
Chemistry: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is used as a building block in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and stability. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of drug delivery systems and the synthesis of pharmaceutical intermediates. Its ability to form stable amide bonds makes it a valuable component in medicinal chemistry.
Industry: In the industrial sector, N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is used in the production of high-performance coatings, adhesives, and sealants
作用机制
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide involves its ability to form stable amide bonds, which contribute to its chemical stability and resistance to hydrolysis. The methylene bridge and phenylene ring provide rigidity to the molecule, enhancing its mechanical properties. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
相似化合物的比较
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(2-methyl-1-piperidinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is unique due to its long nonadecanamide chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. The presence of the methylene bridge and phenylene ring is a common feature among these compounds, contributing to their rigidity and stability. the specific functional groups attached to the phenylene ring can significantly influence their reactivity and applications.
属性
CAS 编号 |
76750-16-8 |
|---|---|
分子式 |
C51H86N2O2 |
分子量 |
759.2 g/mol |
IUPAC 名称 |
N-[4-[[4-(nonadecanoylamino)phenyl]methyl]phenyl]nonadecanamide |
InChI |
InChI=1S/C51H86N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-50(54)52-48-41-37-46(38-42-48)45-47-39-43-49(44-40-47)53-51(55)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-44H,3-36,45H2,1-2H3,(H,52,54)(H,53,55) |
InChI 键 |
IPYQFBHYZUMYRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


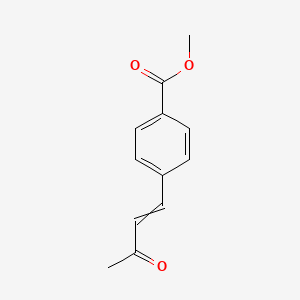
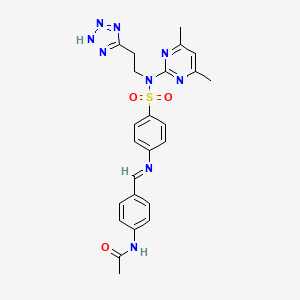
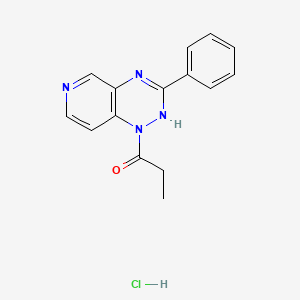
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
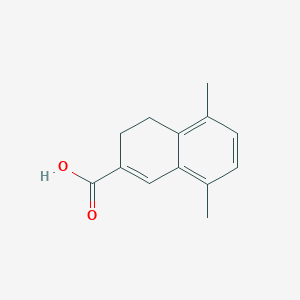
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
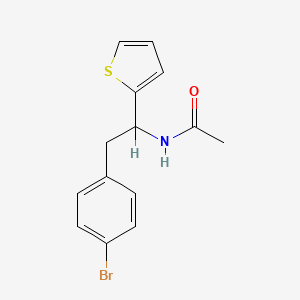
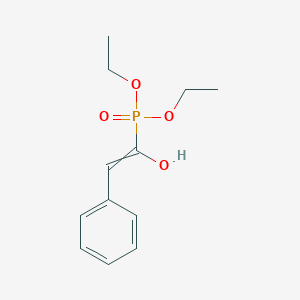

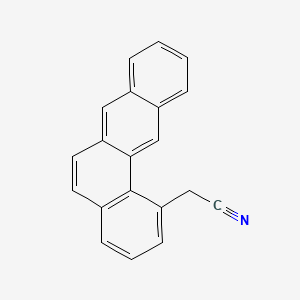
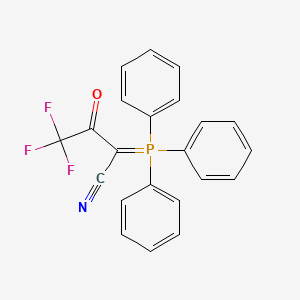
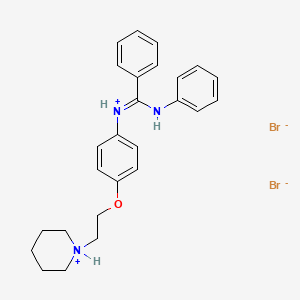
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
